Methyldiphenylphosphine oxide

Overview

Description

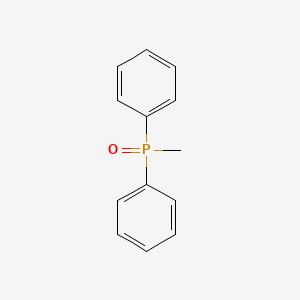

Methyldiphenylphosphine oxide is a useful research compound. Its molecular formula is C13H13OP and its molecular weight is 216.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407134. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility Characteristics

Methyldiphenylphosphine oxide (MDPPO) has been characterized in terms of its solubility in various solvents, including benzene, toluene, and ethyl acetate. Studies have measured its solubility using a static analytical method and correlated the results with empirical equations. This research is crucial for understanding MDPPO's behavior in different solvent environments, which is essential for its application in chemical syntheses and industrial processes (Hu, Wang, & Cai, 2010).

Reactivity in Organic Synthesis

MDPPO exhibits unique reactivity patterns in organic synthesis. One study demonstrated its reactivity with base and PhTeBr to form phenyltellurothis compound, which reacts further with aldehydes and ketones to produce vinylic tellurides. This highlights its potential as a versatile reagent in organic chemistry (Silveira, Braga, & Guadagnin, 2003).

Catalytic Applications

MDPPO finds applications in catalysis as well. It has been used in manganese(I) catalyzed alkenylation reactions with alcohols, leading to the formation of alkenylphosphine oxides. This process is notable for its sustainability, using a base metal catalyst and producing water and hydrogen as byproducts, showcasing its potential for environmentally friendly catalysis (Pandia, Pattanaik, & Gunanathan, 2021).

Photopolymerization in Dental Applications

In the field of dental materials, MDPPO derivatives like acylphosphine oxide (APO) have been utilized as radical photopolymerization initiators in the design of light-curing dental adhesives and resin composites. Their efficacy and compatibility with dental tissues highlight the potential of MDPPO derivatives in medical applications (Ikemura & Endo, 2010).

Mechanism of Action

Target of Action

Methyldiphenylphosphine oxide, a type of aminophosphine oxide (AmPO), is primarily involved in catalytic organic reactions . It serves as an exciting ligand system for the coordination chemistry of actinides .

Mode of Action

The compound interacts with its targets through its highly basic ‘P=O’ groups . These groups favor smooth and unexpected behavior, making the compound flexible and adaptable in various chemical reactions .

Biochemical Pathways

This compound is involved in several catalytic organic reactions, including the enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane . These reactions demonstrate the diverse properties of AmPOs and their metal complexes, depending on the basicity of the phosphoryl group, and the nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .

Result of Action

The result of this compound’s action is primarily observed in the changes it induces in organic reactions. For instance, it can facilitate the enantioselective opening of meso-epoxides, addition of silyl enol ethers, and allylation with allyltributylstannane . These changes can significantly influence the outcomes of the reactions in which the compound is involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the basicity of the phosphoryl group and the nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal can affect the compound’s behavior

Safety and Hazards

Future Directions

Although many phosphine oxides, including Methyldiphenylphosphine oxide, have already been discovered and developed, there are still opportunities for further developments towards new extraction processes and new catalytic materials by fine-tuning the electronic and steric properties of substituents on the central phosphorus atom .

Biochemical Analysis

Biochemical Properties

Methyldiphenylphosphine oxide plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, forming complexes that can influence catalytic activities. For instance, it forms coordination complexes with metals such as molybdenum and cobalt, which are crucial in various enzymatic reactions . The nature of these interactions often involves the formation of stable complexes that can alter the reactivity and specificity of the enzymes involved.

Cellular Effects

This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in metabolic flux and the regulation of gene expression. These effects are crucial in understanding how this compound can be used in therapeutic and industrial applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with metal ions is a key aspect of its mechanism of action. These complexes can modulate the activity of enzymes, leading to changes in biochemical pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that the compound can have lasting impacts on cellular processes, depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzymatic activity or modulating metabolic pathways. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular functions. These threshold effects are crucial for determining the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism. Understanding these pathways is key to harnessing the potential of this compound in biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution mechanisms are important for understanding how this compound exerts its effects at the cellular level .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of this compound is crucial for its activity and function in various cellular processes .

Properties

IUPAC Name |

[methyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13OP/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGCITODQASXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175556 | |

| Record name | Phosphine oxide, diphenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2129-89-7 | |

| Record name | Methyldiphenylphosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2129-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, diphenylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002129897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldiphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine oxide, diphenylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldiphenylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methyldiphenylphosphine oxide (MDPPO) has the molecular formula C13H13OP and a molecular weight of 216.23 g/mol. Key spectroscopic data includes:

- Infrared Spectroscopy (IR): Characteristic peaks for P=O and aromatic C-H stretches. []

- Nuclear Magnetic Resonance (NMR):

A: this compound exhibits solubility in a range of solvents, including: benzene, toluene, ethylbenzene, xylene isomers (o-xylene, m-xylene, p-xylene), ethyl acetate, and binary solvent mixtures like acetone/n-hexane and benzene/ethyl acetate. []

A: While specific dissolution rate studies aren't detailed in the provided abstracts, the solubility of this compound has been experimentally determined in various solvents. This information is crucial for understanding its behavior in different reaction media and can indirectly provide insights into dissolution characteristics. []

A: While not a catalyst itself, this compound is utilized as a reactant in manganese(I)-catalyzed alkenylation reactions with arylmethyl alcohols. These reactions offer a sustainable route to trans-alkenylphosphine oxides, with water and hydrogen gas as byproducts. []

A: Research has revealed the existence of multiple polymorphic forms of this compound. These forms were discovered through in-situ solid-state NMR techniques, highlighting the power of this method in polymorphism studies. [, ]

A: Yes, this compound has been incorporated into the backbone of poly(urethane-imide)s. This incorporation aims to enhance flame retardancy in the resulting polymers, showcasing its potential in developing safer materials. []

A: this compound acts as a ligand, coordinating to metal centers through its oxygen atom. This behavior is observed in its complexes with indium trihalides, where it forms both covalent and ionic species depending on the halide and phosphine oxide substituents. []

ANone: A variety of techniques are employed to study this compound, including:

- Spectroscopy: Infrared (IR) spectroscopy, 1H NMR, and 31P NMR are routinely used for structural characterization. [, , , ]

- Chromatography: High-performance liquid chromatography (HPLC) enables the separation and analysis of isomers. []

- Thermal Analysis: Differential scanning calorimetry (DSC) provides information on thermal properties like melting point and phase transitions. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1293442.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1293444.png)